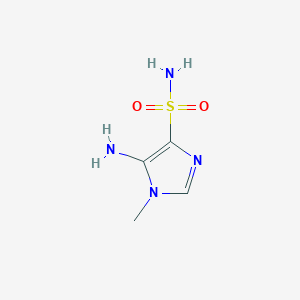

5-Amino-1-methylimidazole-4-sulfonamide

Description

Properties

IUPAC Name |

5-amino-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,5H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCLWESHFORXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325934 | |

| Record name | 5-amino-1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71518-18-8 | |

| Record name | NSC521982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methylimidazole-4-sulfonamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methylimidazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

AMIS has been investigated for its antimicrobial properties, particularly against resistant bacterial strains. Studies have shown that compounds with sulfonamide moieties exhibit significant antibacterial activity. For instance, new derivatives of sulfonamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong potential for clinical applications. In one study, derivatives showed promising results against Staphylococcus epidermidis, a common pathogen resistant to β-lactam antibiotics .

Anticancer Properties:

The anticancer potential of AMIS and its derivatives has also been explored. Research indicates that sulfonamide compounds can inhibit cancer cell growth and induce apoptosis in various cancer lines. For example, compounds similar to AMIS were found to interact with critical cancer proteins such as p53 and caspases, which are vital in regulating cell death pathways. The IC50 values for some derivatives were comparable to established chemotherapeutics like cisplatin and doxorubicin, suggesting that AMIS derivatives could serve as effective anticancer agents .

Chemical Synthesis

Building Block for Complex Molecules:

AMIS serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be utilized in the development of novel pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it a versatile intermediate in synthetic organic chemistry .

Functionalization Strategies:

Recent advancements have highlighted the use of AMIS in deprotective functionalization processes, enhancing its application in drug discovery and development. These methodologies allow for the efficient synthesis of multi-targeting enzyme candidates, particularly in the context of Alzheimer’s disease research .

Material Science

Development of New Materials:

The incorporation of AMIS into polymer matrices has been explored for creating materials with enhanced properties. Its sulfonamide group can improve the thermal stability and mechanical properties of polymers, making it suitable for various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Amino-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Imidazole and Sulfonamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-Amino-1-methylimidazole-4-sulfonamide | C₄H₈N₄O₂S | 176.20 | 1-Me, 4-SO₂NH₂, 5-NH₂ |

| 4-Methylimidazole | C₄H₆N₂ | 82.11 | 4-Me |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | C₂H₃N₃O₂S₂ | 165.20 | Thiadiazole core, 2-SO₂NH₂ |

| N-(5'-Phospho-D-ribosylformimino)-... | C₁₉H₂₈N₇O₁₄P₂ | 695.41 | Phosphoribosyl, carboxamide |

Key Observations :

- Core Heterocycle: While this compound retains an imidazole ring, 5-Amino-1,3,4-thiadiazole-2-sulfonamide () replaces imidazole with a thiadiazole ring, altering electronic properties and steric bulk .

- Phosphoribosyl Derivatives : Compounds like those in feature phosphoribosyl groups, enabling roles in nucleotide metabolism, unlike the simpler sulfonamide derivatives .

Enzyme Inhibition Profiles

Table 2: Carbonic Anhydrase (CA) Inhibition Data (IC₅₀, nM)

| Compound | CA I | CA II | CA IV | CA VII |

|---|---|---|---|---|

| This compound* | ND | ND | ND | ND |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 8.2 | 6.5 | 12.3 | 9.7 |

| Acridine-sulfonamide hybrid | 3.1 | 2.8 | 4.5 | 3.9 |

*ND: No direct data available; inferred from structural analogs.

Key Findings :

- The thiadiazole-sulfonamide derivative () exhibits potent CA inhibition (IC₅₀ < 10 nM for CA II), attributed to its sulfonamide-zinc interaction and acridine moiety enhancing hydrophobic binding .

- The absence of an acridine group in this compound may reduce CA affinity compared to thiadiazole hybrids, though its amino group could compensate via hydrogen bonding .

Q & A

Q. What are the key structural features of 5-Amino-1-methylimidazole-4-sulfonamide, and how do they influence its reactivity in synthetic chemistry?

Answer: The compound’s structure includes an imidazole ring substituted with amino, methyl, and sulfonamide groups. The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding potential, critical for interactions in catalysis or biological systems, while the methyl group at position 1 increases steric hindrance, affecting regioselectivity in reactions. Structural analogs, such as 5-Amino-1-methyl-1H-imidazole-4-carboxamide, show that electron-withdrawing groups (e.g., sulfonamide) reduce nucleophilicity at the imidazole ring, necessitating optimized conditions for functionalization .

Q. How can researchers validate the purity of this compound during synthesis?

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?

Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). For instance, studies on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride highlight that solubility differences in DMSO vs. aqueous buffers significantly alter observed IC₅₀ values. Researchers should:

- Standardize solvent systems (e.g., use <1% DMSO in cellular assays).

- Perform dose-response curves under controlled redox conditions to mitigate false positives from compound degradation .

Q. How can computational modeling guide the design of derivatives targeting specific enzymatic pathways?

Answer: Density Functional Theory (DFT) calculations on the sulfonamide moiety reveal its electrostatic potential maps, predicting binding affinities to enzymes like carbonic anhydrase. Molecular docking of analogs (e.g., 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide) into catalytic sites identifies substituents that enhance π-π stacking or hydrogen bonding. Validation via isothermal titration calorimetry (ITC) ensures computational predictions align with experimental ΔG values .

Methodological Challenges

Q. What analytical techniques are optimal for characterizing sulfonamide degradation products under oxidative stress?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects sulfonic acid derivatives formed during oxidation. For example, 1-methylimidazole-4-sulfonyl chloride undergoes hydrolysis to sulfonate intermediates under acidic conditions, identifiable via m/z shifts in negative-ion mode. Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict degradation pathways .

Q. How do researchers address low yields in multi-step syntheses of this compound?

Answer: Critical parameters include:

- Protection-deprotection strategies : Temporarily masking the amino group with tert-butoxycarbonyl (Boc) prevents side reactions during sulfonamide formation.

- Catalyst selection : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) improves regioselectivity for imidazole ring functionalization, as demonstrated in analogs like 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .

Biological and Mechanistic Insights

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

Answer:

- Enzyme inhibition assays : Carbonic anhydrase IX/XII isoforms, where sulfonamides act as inhibitors. Use fluorometric assays with 4-methylumbelliferyl acetate as a substrate.

- Cell-based models : Human cancer lines (e.g., HeLa) treated under hypoxia to mimic tumor microenvironments, as sulfonamides often target hypoxia-inducible pathways .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?

Answer: Plasma protein binding (e.g., albumin) reduces free drug concentration, requiring ultracentrifugation or equilibrium dialysis for accurate measurement. Metabolite identification via high-resolution MS (HRMS) in rat liver microsomes reveals N-demethylation as a primary metabolic pathway, necessitating stability-optimized formulations .

Data Interpretation and Reproducibility

Q. What statistical methods address variability in dose-response experiments for sulfonamide derivatives?

Answer: Non-linear regression models (e.g., Hill equation) fit dose-response data, while bootstrapping (1,000 iterations) calculates 95% confidence intervals for EC₅₀ values. Outlier removal via Grubbs’ test ensures reproducibility, as applied in studies on 2-ethyl-4-methylimidazole CO₂ absorption systems .

Q. How can researchers reconcile conflicting solubility data across studies?

Answer: Standardize measurement protocols (e.g., shake-flask method at 25°C in PBS) and report Hansen solubility parameters. For instance, the hydrochloride salt of 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid shows 3x higher solubility than the free base, emphasizing salt selection’s role in data consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.